molecular formula C10H12N2O B10940063 5-Ethyl-3-phenyl-2,5-dihydro-1,2,4-oxadiazole CAS No. 37467-27-9

5-Ethyl-3-phenyl-2,5-dihydro-1,2,4-oxadiazole

Cat. No.: B10940063
CAS No.: 37467-27-9
M. Wt: 176.21 g/mol
InChI Key: JNPWYKIHZBOIQS-UHFFFAOYSA-N
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Description

5-ethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with benzoyl chloride, followed by cyclization with acetic anhydride. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Dichloromethane or ethanol

    Catalyst: Acidic or basic catalysts, depending on the specific reaction pathway

Industrial Production Methods

Industrial production of 5-ethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole derivatives

    Reduction: Formation of dihydro derivatives

    Substitution: Introduction of different substituents on the phenyl ring

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine

Major Products Formed

    Oxidation: Formation of oxadiazole N-oxides

    Reduction: Formation of dihydro-oxadiazole derivatives

    Substitution: Formation of halogenated phenyl derivatives

Scientific Research Applications

5-ethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: Study of its interactions with enzymes and proteins to understand its biological activity.

    Industry: Use as a precursor in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-ethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its antimicrobial, antiviral, and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-oxadiazole
  • 1,2,5-oxadiazole
  • 1,3,4-oxadiazole

Comparison

5-ethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of an ethyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other oxadiazole derivatives.

Properties

CAS No.

37467-27-9

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-ethyl-3-phenyl-2,5-dihydro-1,2,4-oxadiazole

InChI

InChI=1S/C10H12N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)

InChI Key

JNPWYKIHZBOIQS-UHFFFAOYSA-N

Canonical SMILES

CCC1N=C(NO1)C2=CC=CC=C2

Origin of Product

United States

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